6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide
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Overview
Description
6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide is a member of the class of carbazoles. It is a monocarboxylic acid amide and an organochlorine compound. This compound is known for its potential biological activities and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide can be achieved through the reaction of carbazole derivatives with chlorinating agents. One common method involves the reaction of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole with ethylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions activated by the chlorine substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can have different biological activities and applications .
Scientific Research Applications
6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide involves the inhibition of specific enzymes, such as SirT1. This enzyme is involved in the regulation of protein removal processes in cells. By inhibiting SirT1, the compound can increase the removal of abnormal proteins, which is beneficial in conditions like Huntington’s disease .
Comparison with Similar Compounds
Similar Compounds
6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide: A closely related compound with similar biological activities.
1,2,3,4-tetrahydrocarbazole: Another related compound used in the synthesis of various organic molecules.
Uniqueness
6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit SirT1 and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
6-chloro-N-ethyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-2-17-15(19)11-5-3-4-10-12-8-9(16)6-7-13(12)18-14(10)11/h6-8,11,18H,2-5H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINDSJGTCCZHHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCC2=C1NC3=C2C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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